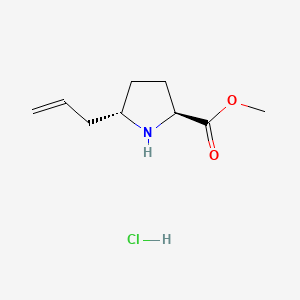
2-Aminooxazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminooxazole-5-carbaldehyde is a heterocyclic organic compound belonging to the class of oxazoles It features a five-membered ring structure containing one oxygen and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminooxazole-5-carbaldehyde typically involves the formation of the oxazole ring followed by the introduction of the aldehyde group. One common method is the reaction of benzoin with nitriles or hydrogen cyanide in the presence of concentrated sulfuric acid. This method forms the oxazole ring, which can then be further functionalized to introduce the amino and aldehyde groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Aminooxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Protonation: The primary amine group can be protonated under acidic conditions.
Acylation and Alkylation: The amine group can react with acylating or alkylating agents to form amides or alkylated derivatives.
Electrophilic Substitution: The oxazole ring can participate in electrophilic substitution reactions, leading to ring expansion or other modifications.
Common Reagents and Conditions
Common reagents used in these reactions include acyl chlorides, alkyl halides, and electrophiles such as bromine or chlorine. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile and catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amides, and alkylated derivatives. These products can have diverse applications in medicinal chemistry and materials science.
科学的研究の応用
2-Aminooxazole-5-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 2-Aminooxazole-5-carbaldehyde involves its interaction with molecular targets through its primary amine and aldehyde groups. These functional groups can form covalent bonds with biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. For example, in antitubercular applications, the compound may target enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .
類似化合物との比較
Similar Compounds
2-Aminothiazole: Similar to 2-Aminooxazole, 2-Aminothiazole contains a five-membered ring with nitrogen and sulfur atoms.
2-Aminobenzoxazole: This compound features a benzene ring fused to an oxazole ring and has applications in muscle relaxants and cardiovascular treatments.
Uniqueness
2-Aminooxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with both amino and aldehyde functional groups. This combination enhances its reactivity and versatility in various chemical reactions and applications. Its potential role in chemical evolution as a precursor of RNA nucleotides further distinguishes it from other similar compounds .
特性
分子式 |
C4H4N2O2 |
|---|---|
分子量 |
112.09 g/mol |
IUPAC名 |
2-amino-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C4H4N2O2/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) |
InChIキー |
YXFXNFGCDVMEBN-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=N1)N)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)

![2-[(3R,3aR,6S,6aS)-3,6-dihydroxy-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-yl]acetate](/img/structure/B11817977.png)
![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)






![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)
